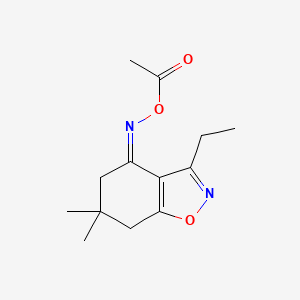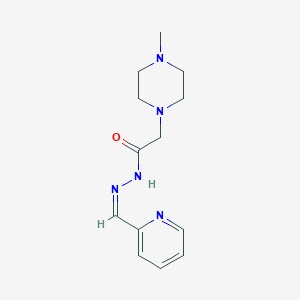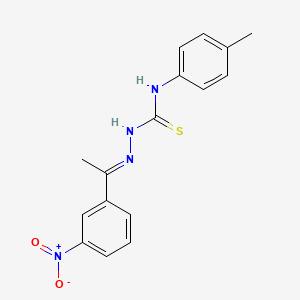![molecular formula C17H14N2O3 B5911361 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as MI-3 or NSC 710305 and has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] is not fully understood. However, it has been suggested that MI-3 inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of various proteins. Inhibition of NMT activity by MI-3 leads to the disruption of various cellular processes, including cell cycle progression and protein trafficking.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] has a number of biochemical and physiological effects. MI-3 has been found to induce apoptosis in cancer cells, inhibit cell cycle progression, and disrupt protein trafficking. In addition, MI-3 has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] in lab experiments is its potential as a cancer therapy. MI-3 has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. However, one of the limitations of using MI-3 is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]. One potential direction is to investigate the use of MI-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential use of MI-3 in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of MI-3 and its potential side effects.
Métodos De Síntesis
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] involves a multi-step process that includes the reaction of 1-methyl-1H-indole-2,3-dione with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine to form the final product.
Aplicaciones Científicas De Investigación
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MI-3 has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-5-7-12(10-11)17(21)22-18-15-13-8-3-4-9-14(13)19(2)16(15)20/h3-10H,1-2H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHNNYZJAPTFPJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-2-oxoindol-3-ylidene)amino] 3-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)


![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)

![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)


![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)